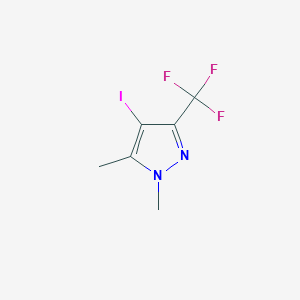

4-iodo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Description

Propriétés

IUPAC Name |

4-iodo-1,5-dimethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-3-4(10)5(6(7,8)9)11-12(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGRADMAMNTXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Challenges:

-

Regioselective iodination at position 4 without side reactions.

-

Stability of intermediates under strong electrophilic conditions.

-

Purification of the final product due to similar polarities of byproducts.

Electrophilic Cyclization of α,β-Alkynic Hydrazones

Synthesis of α,β-Alkynic Hydrazones

The foundational step involves preparing α,β-alkynic hydrazones from propargyl aldehydes/ketones and hydrazines . For example, reacting 3-(trifluoromethyl)propargyl aldehyde with 1,1-dimethylhydrazine yields a hydrazone with methyl groups at positions 1 and 5 and a trifluoromethyl group at position 3.

Reaction Conditions:

-

Solvent: Ethanol or dichloromethane.

-

Temperature: Room temperature to 60°C.

-

Time: 4–12 hours.

Iodocyclization with Molecular Iodine

The hydrazone undergoes electrophilic cyclization using I₂/NaHCO₃ in acetic acid to form the iodopyrazole ring. The iodine atom is introduced regioselectively at position 4 due to the electronic effects of the trifluoromethyl group.

-

Dissolve α,β-alkynic hydrazone (10 mmol) in acetic acid (20 mL).

-

Add I₂ (12 mmol) and NaHCO₃ (15 mmol).

-

Reflux at 120°C for 6–8 hours.

-

Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography (hexane/ethyl acetate).

Mechanistic Insight:

Iodine acts as an electrophile, attacking the alkynic triple bond to form a cyclic iodonium intermediate. Subsequent deprotonation and aromatization yield the 4-iodopyrazole.

Direct Iodination of Pre-Formed Pyrazoles

Starting Material: 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole

Direct iodination requires a pre-formed pyrazole with methyl groups at positions 1 and 5 and a trifluoromethyl group at position 3. This precursor is synthesized via:

I₂/HIO₃ in Acetic Acid

Adapted from the synthesis of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole:

-

Dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (10 mmol) in glacial acetic acid.

-

Add I₂ (15 mmol) and HIO₃ (3.8 mmol).

-

Reflux at 120°C for 4 hours.

-

Neutralize with NaOH, extract with CH₂Cl₂, and purify via chromatography.

N-Iodosuccinimide (NIS) in TFA/AcOH

A milder alternative from trifluoromethylpyrazole halogenation:

-

Dissolve pyrazole (5 mmol) in TFA/AcOH (1:1, 10 mL).

-

Add NIS (6 mmol).

-

Stir at 80°C for 3 hours.

-

Quench with Na₂S₂O₃, extract, and purify.

Regioselectivity Analysis:

The trifluoromethyl group’s electron-withdrawing effect directs iodination to position 4, while methyl groups at 1 and 5 prevent competing reactions at those positions.

Comparative Analysis of Methods

| Method | Starting Material | Iodinating Agent | Yield (%) | Purification Difficulty | Scalability |

|---|---|---|---|---|---|

| Electrophilic Cyclization | Hydrazones | I₂/NaHCO₃ | 70–85 | Moderate | High |

| Direct Iodination (I₂/HIO₃) | Pyrazole | I₂/HIO₃ | 65–75 | High | Moderate |

| Direct Iodination (NIS) | Pyrazole | NIS | 80–90 | Low | High |

Key Findings:

-

NIS-mediated iodination offers superior yields and easier purification due to fewer byproducts.

-

Electrophilic cyclization is ideal for synthesizing the pyrazole ring and introducing iodine in one step but requires hydrazone preparation.

Characterization and Validation

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.98 (s, 3H, CH₃), 7.21 (s, 1H, pyrazole-H).

-

¹³C NMR: δ 14.2 (CH₃), 35.6 (CH₃), 121.5 (q, CF₃), 140.8 (C-I).

-

MS (EI): m/z 290 [M]⁺.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.

Biologie : En tant que composé bioactif potentiel pour l’étude des processus biologiques.

Médecine : En tant que composé de tête pour le développement de médicaments, en particulier s’il présente une activité pharmacologique.

Industrie : En tant qu’intermédiaire dans la production de produits agrochimiques, pharmaceutiques ou autres produits chimiques spécialisés.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological processes.

Medicine: As a lead compound for drug development, particularly if it exhibits pharmacological activity.

Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mécanisme D'action

Le mécanisme d’action du 4-iodo-1,5-diméthyl-3-(trifluorométhyl)-1H-pyrazole dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes, des récepteurs ou d’autres protéines, modulant ainsi leur activité. Le groupe trifluorométhyle, en particulier, peut améliorer la lipophilie et la stabilité métabolique du composé, influençant potentiellement son activité biologique.

Comparaison Avec Des Composés Similaires

Electronic and Steric Influences

Spectroscopic and Crystallographic Data

- ¹H NMR Shifts :

- X-ray Diffraction : Pyrazole derivatives with CF₃ and aryl groups crystallize in low-symmetry space groups (e.g., P-1) due to steric and electronic heterogeneity .

Activité Biologique

4-Iodo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, efficacy in various assays, and implications for therapeutic applications.

- Molecular Formula : CHIN

- Molecular Weight : 222.03 g/mol

- CAS Number : 6647-96-7

- Structure : The compound features a pyrazole ring substituted with iodine and trifluoromethyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that pyrazoles, including this compound, exhibit significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains. For instance, a study utilizing the microplate Alamar Blue assay indicated that certain pyrazole derivatives showed promising antitubercular activity compared to standard treatments .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been noted to possess superior anti-inflammatory activity compared to common non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. This suggests that this compound could be a potential candidate for developing new anti-inflammatory therapies .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, leading to increased potency in biological assays .

Study on BCL6 Inhibition

A notable study focused on the inhibition of BCL6 function using compounds similar to this compound. The research found that modifications in the pyrazole structure led to enhanced interactions with target proteins, resulting in submicromolar activity in cellular assays. This highlights the potential of pyrazoles in targeting protein-protein interactions critical in cancer biology .

Antibacterial Evaluation

In another study assessing antibacterial activity, several pyrazole derivatives were synthesized and tested against pathogenic bacteria. The results indicated that compounds with similar structural characteristics to this compound exhibited significant antibacterial effects, suggesting potential applications in treating bacterial infections .

Research Findings Summary

| Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | Microplate Alamar Blue assay | Significant activity against bacteria |

| Anti-inflammatory | In vitro inflammatory model | Superior efficacy compared to NSAIDs |

| BCL6 Inhibition | Cellular NanoBRET assay | Submicromolar inhibition observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, and how can yields be improved?

- Methodological Answer : Multi-step synthesis is typically required. A common approach involves iodination of pre-functionalized pyrazole intermediates. For example, demonstrates the use of alkylation (e.g., ethylation) followed by iodination under controlled conditions (e.g., THF/water solvent systems at 50°C for 16 hours). Yield optimization (e.g., 60–61%) can be achieved via catalyst screening (e.g., CuSO₄/ascorbate systems) and purification techniques like column chromatography . highlights the importance of regioselective substitution during intermediate formation, where steric and electronic effects of the trifluoromethyl group influence reaction pathways .

Q. How can structural characterization be performed to confirm the identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and NMR to confirm substituent positions and purity. For instance, the trifluoromethyl group typically appears as a singlet near 120 ppm in NMR .

- X-ray Crystallography : Resolve crystal structures to verify substituent geometry. provides protocols for single-crystal growth (e.g., ethanol recrystallization) and refinement using software like SHELXL .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for distinguishing iodo-substituted analogs .

Q. What are the key structural features influencing reactivity and stability?

- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring but reducing nucleophilic substitution at the 4-position. The iodine atom introduces steric bulk, affecting coupling reactions (e.g., Suzuki-Miyaura). Stability studies (e.g., thermal gravimetric analysis) in suggest room-temperature storage in inert atmospheres to prevent dehalogenation . Computational models (e.g., DFT) in can predict bond dissociation energies for degradation pathways .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions vary with catalytic systems?

- Methodological Answer : The 4-iodo position is sterically hindered, favoring cross-coupling reactions under palladium catalysis. shows that PdCl₂ complexes with pyrazole ligands enhance selectivity in C–I bond activation. For example, using 4-methylpyrazole ligands improves oxidative addition kinetics . Contrasting results in and suggest solvent polarity (DMF vs. THF) and base choice (K₂CO₃ vs. NaH) critically influence regioselectivity .

Q. Can computational modeling predict biological activity based on structural analogs?

- Methodological Answer : Molecular docking and QSAR studies using analogs from and reveal that the trifluoromethyl group enhances hydrophobic interactions with enzyme pockets (e.g., carbonic anhydrase). The iodine atom may act as a halogen bond donor, as seen in prostaglandin synthase inhibitors ( ). DFT-based electrostatic potential maps ( ) can identify reactive sites for functionalization .

Q. How to resolve contradictions in reported synthetic yields and purity?

- Methodological Answer : Discrepancies often arise from purification methods. For example, reports 60% yield after column chromatography, while achieves higher purity via recrystallization. Systematic comparison using HPLC () can quantify impurities like de-iodinated byproducts. Reproducibility protocols should standardize reaction monitoring (e.g., TLC) and workup conditions .

Q. What strategies enable the incorporation of this compound into hybrid heterocyclic systems?

- Methodological Answer : Use click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to graft the pyrazole onto triazole or thiazole scaffolds. details thiazole coupling via Suzuki-Miyaura reactions, while employs aldehyde intermediates for Schiff base formation. Steric effects at the 4-iodo position may require bulky phosphine ligands (e.g., XPhos) to prevent catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.